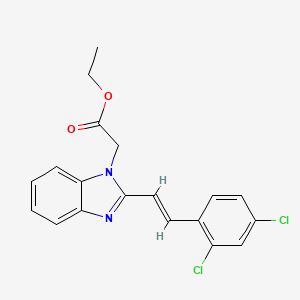

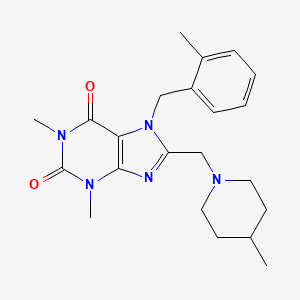

![molecular formula C15H13N3OS B2761455 N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide CAS No. 950249-67-9](/img/structure/B2761455.png)

N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis often involves the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions . This yields derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide . Further reaction of these thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature gives new thiazole molecules .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule respectively . The MS spectrum can provide the molecular weight of the compound .Chemical Reactions Analysis

The chemical reactions of “this compound” and similar compounds can be studied using various techniques . These compounds can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques . For instance, the melting point can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the molecule .科学的研究の応用

Anticancer Applications

A study demonstrated the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising in vitro anticancer activity against various human cancer cell lines. This research indicates the potential of thiadiazole and benzamide derivatives in the development of anticancer agents (Tiwari et al., 2017).

Organic Semiconductors

Research on benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives has shown significant potential in the field of organic semiconductors. These compounds have been used to develop high-performance optoelectronic semiconductors, demonstrating the versatility of thiadiazole derivatives in applications such as transistors, solar cells, photodetectors, and thermoelectrics (Chen et al., 2016).

Corrosion Inhibition

Another study focused on benzothiazole derivatives as corrosion inhibitors for carbon steel, highlighting the potential of thiadiazole compounds in protecting metals from corrosion. These inhibitors exhibit both physical and chemical adsorption properties, offering enhanced stability and efficiency against steel corrosion (Hu et al., 2016).

Luminescence Sensing

Research on lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate revealed their capability as fluorescence sensors for benzaldehyde derivatives. This suggests the application of thiadiazole derivatives in developing materials for sensing and detection purposes (Shi et al., 2015).

将来の方向性

The future directions for the research on “N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide” could include further exploration of its biological activities . Additionally, the synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues could be investigated .

作用機序

Target of Action

The compound N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is structurally related to lidocaine , a well-known local anesthetic. Lidocaine is known to target voltage-gated sodium channels, which play a crucial role in the propagation of action potentials in neurons

Mode of Action

Sodium channel blockers inhibit the influx of sodium ions during the depolarization phase of an action potential, thereby reducing neuronal excitability .

Biochemical Pathways

By blocking sodium channels, it could potentially affect the propagation of action potentials in neurons, thereby influencing various neurological processes .

Pharmacokinetics

A related compound, lidocaine, is known to be well-absorbed and undergoes extensive first-pass metabolism . The major route of metabolism for lidocaine is N-acetylation, forming various metabolites

Result of Action

If it acts similarly to lidocaine, it could potentially reduce neuronal excitability by blocking sodium channels, thereby providing anesthetic or anticonvulsant effects .

特性

IUPAC Name |

N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-9-4-3-5-10(2)14(9)16-15(19)11-6-7-12-13(8-11)20-18-17-12/h3-8H,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSLUYJOXZCEJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=C2)N=NS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

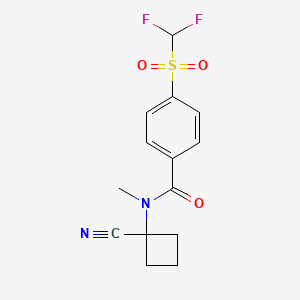

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2761375.png)

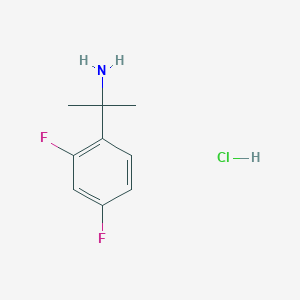

![(3As,6aS)-5,5-dioxo-1,2,3,3a,4,6-hexahydrothieno[3,4-b]pyrrole-6a-carboxylic acid;hydrochloride](/img/structure/B2761377.png)

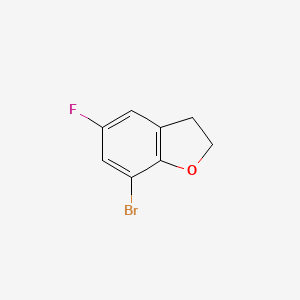

![{6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2761385.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2761386.png)

![Methyl 6-acetyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2761388.png)

![2-(1,3-benzodioxol-5-yl)-5-(2-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2761389.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2761395.png)